N-{2-[1-methyl-5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-1H-benzimidazol-2-yl]ethyl}benzamide
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Overview
Description
N-[2-(1-METHYL-5-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is a complex organic compound featuring a benzimidazole core. Benzimidazoles are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-METHYL-5-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, often using phenol derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-METHYL-5-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE can undergo various chemical reactions:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
N-[2-(1-METHYL-5-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: Due to its benzimidazole core, it may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.
Material Science: The compound’s unique structure could be explored for applications in organic electronics or as a building block for advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions, given its potential to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-[2-(1-METHYL-5-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The benzimidazole core is known to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Phenoxyacetamides: These compounds are known for their herbicidal properties.
Uniqueness
N-[2-(1-METHYL-5-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C29H32N4O3 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-[2-[1-methyl-5-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzimidazol-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C29H32N4O3/c1-19(2)23-12-10-20(3)16-26(23)36-18-28(34)31-22-11-13-25-24(17-22)32-27(33(25)4)14-15-30-29(35)21-8-6-5-7-9-21/h5-13,16-17,19H,14-15,18H2,1-4H3,(H,30,35)(H,31,34) |
InChI Key |
OUPVHTKETYBFKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC3=C(C=C2)N(C(=N3)CCNC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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